BenchChemオンラインストアへようこそ!

4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL

Kinase inhibition SAR Anticancer

4-{Pyrido[3,4-b]pyrazin-3-yl}phenol (C₁₃H₉N₃O, MW 223.23) is a fused pyridine–pyrazine heterocycle bearing a 4-hydroxyphenyl substituent at the 3-position, structurally confirmed by MS (GC). The pyrido[3,4-b]pyrazine core serves as a versatile scaffold in medicinal chemistry for protein kinase inhibitor design and in materials science as a building block for donor–acceptor–π–acceptor (D–A–π–A) organic sensitizers in dye-sensitized solar cells (DSSCs).

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
Cat. No. B5502313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3C=CN=CC3=N2)O
InChIInChI=1S/C13H9N3O/c17-10-3-1-9(2-4-10)12-8-15-11-5-6-14-7-13(11)16-12/h1-8,17H
InChIKeyRFXDKGCZXURTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-{Pyrido[3,4-b]pyrazin-3-yl}phenol – Differentiated Heterocyclic Scaffold for Kinase and DSSC Research


4-{Pyrido[3,4-b]pyrazin-3-yl}phenol (C₁₃H₉N₃O, MW 223.23) is a fused pyridine–pyrazine heterocycle bearing a 4-hydroxyphenyl substituent at the 3-position, structurally confirmed by MS (GC) [1]. The pyrido[3,4-b]pyrazine core serves as a versatile scaffold in medicinal chemistry for protein kinase inhibitor design and in materials science as a building block for donor–acceptor–π–acceptor (D–A–π–A) organic sensitizers in dye-sensitized solar cells (DSSCs) [2]. The 4-phenolic substituent imparts distinct hydrogen-bonding capacity and electronic modulation absent in unsubstituted or 2-phenyl analogs, directly influencing both biological target engagement and photophysical properties.

Why Generic Substitution of 4-{Pyrido[3,4-b]pyrazin-3-yl}phenol Compromises Target Engagement and Spectral Performance


The pyrido[3,4-b]pyrazine scaffold is highly sensitive to the position and electronic character of aryl substituents for both kinase selectivity and DSSC power conversion efficiency (PCE). In kinase inhibitor SAR, the replacement of a 4-piperidin-1-yl aniline moiety at C-5 or C-8 versus a phenolic group at C-3 shifts the pharmacophore and alters potency against cancer-related kinases [1]. In DSSC dyes, relocating the pyridyl nitrogen atom from a position adjacent to the donor group to one adjacent to the anchoring group causes a drop in PCE from 8.57% to 6.10% [2]. The 4-hydroxyphenyl substituent at the 3-position of the target compound simultaneously provides a hydrogen-bond donor/acceptor for kinase hinge-binding and electronic tuning of the acceptor unit in D–A–π–A dyes—features that cannot be replicated by unsubstituted pyrido[3,4-b]pyrazine (CAS 254-86-4) or 2-phenylpyrido[3,4-b]pyrazine (CAS 86988-53-6).

Quantitative Comparator Evidence: 4-{Pyrido[3,4-b]pyrazin-3-yl}phenol versus Closest Analogs


Kinase Panel IC₅₀ Profiling: 4-Hydroxyphenyl vs. 4-(Piperidin-1-yl)aniline Substitution at C-3

In a panel of seven cancer-related protein kinases, disubstituted pyrido[3,4-b]pyrazine analogues bearing a 4-(piperidin-1-yl)aniline group at C-5 or C-8 exhibited low micromolar IC₅₀ values [1]. The 4-hydroxyphenyl substituent at C-3 (as in the target compound) occupies a distinct vector and presents a phenol OH for hinge-region hydrogen bonding, whereas the piperidinyl aniline motif engages a different sub-pocket. Although the same study did not report isolated IC₅₀ data for the 4-hydroxyphenyl C-3 analogue itself (limiting a direct head-to-head comparison), cross-study class-level inference indicates that C-3 phenolic substitution offers a complementary pharmacophoric profile that is orthogonal to the C-5/C-8 aniline series.

Kinase inhibition SAR Anticancer

DSSC Power Conversion Efficiency: Pyridyl N Position Effect in Pyrido[3,4-b]pyrazine Dyes

In a donor–acceptor–π–acceptor (D–A–π–A) organic dye series featuring a pyrido[3,4-b]pyrazine auxiliary acceptor, altering the position of the pyridyl nitrogen atom relative to the anchoring group directly impacts PCE. Dye DTN-1, with the pyridyl N adjacent to the anchoring group, achieved a PCE of 6.10%, while the isomeric dye DT-1, with the pyridyl N adjacent to the donor, reached 8.57% under identical AM1.5G irradiation [1]. The target compound, 4-{pyrido[3,4-b]pyrazin-3-yl}phenol, bears the phenolic OH at the C-3 position of the pyrazine ring, which can function as or be elaborated into an anchoring group, making the pyridyl N position (adjacent to the anchoring vs. donor side) a critical design parameter for optimizing light-harvesting and charge injection.

Dye-sensitized solar cells Photovoltaic efficiency Pyridopyrazine sensitizers

π-Bridge Effect in Pyrido[3,4-b]pyrazine D–A–π–A Dyes: CPDT vs. EDOT

Two pyrido[3,4-b]pyrazine-featured D–A–π–A dyes, SH3 (with cyclopentadithiophene [CPDT] π-bridge) and SH4 (with 3,4-ethylenedioxythiophene [EDOT] π-bridge), were compared in solid-state and liquid DSSCs. SH3 achieved >5% PCE, while SH4 exhibited inferior absorptivity and lower photovoltaic performance [1]. The target compound's phenolic OH at the pyrazine C-3 position provides a synthetic handle for introducing various π-bridges, enabling fine-tuning of the intramolecular charge transfer and recombination resistance. This establishes the pyrido[3,4-b]pyrazine-3-yl phenol as a versatile acceptor/anchor precursor whose performance is critically dependent on downstream π-bridge selection.

Dye-sensitized solar cells π-bridge engineering Photovoltaic performance

Syk Kinase Selectivity: Pyrido[3,4-b]pyrazine Scaffold Optimization Leading to Clinical Candidate Sovleplenib

The pyrido[3,4-b]pyrazine scaffold served as the starting point for the discovery of sovleplenib, a potent and selective Syk inhibitor now in clinical development for autoimmune diseases [1]. Through SAR and PK optimization, the pyrido[3,4-b]pyrazine core was elaborated to achieve high Syk selectivity and favorable preclinical PK profiles. The 4-hydroxyphenyl substituent at C-3 of the target compound mirrors the phenolic motif that can engage the Syk hinge region and influence selectivity against off-target kinases, providing a distinct starting scaffold compared to the optimized clinical candidate sovleplenib, which bears more elaborate substituents.

Syk inhibition Selectivity Autoimmune disease

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and LogP of 4-{Pyrido[3,4-b]pyrazin-3-yl}phenol vs. Unsubstituted Scaffold

The presence of a phenolic OH in the target compound adds one hydrogen-bond donor (HBD) compared to unsubstituted pyrido[3,4-b]pyrazine (0 HBD) and 2-phenylpyrido[3,4-b]pyrazine (0 HBD). Molecular formula analysis: target compound C₁₃H₉N₃O (MW 223.23) vs. 2-phenylpyrido[3,4-b]pyrazine C₁₃H₉N₃ (MW 207.23) [1]. The additional oxygen increases topological polar surface area (TPSA) and provides a handle for further derivatization (etherification, esterification, or conjugation). Computed logP for pyrido[3,4-b]pyrazine is 0.1; the phenolic substituent is predicted to reduce logP (increase hydrophilicity), altering solubility and permeability profiles relevant to both biological assays and device processing.

Physicochemical properties Drug-likeness Solubility

Photoelectrochemical Functional Differentiation: Pyrido[3,4-b]pyrazine Derivatives as Photosensitizers

Patent CN102977093A discloses that chemically modified pyrido[3,4-b]pyrazine derivatives generate unique photoelectrochemical properties suitable for use as photosensitizers in dye-sensitized solar cells [1]. The parent p-pyrido[3,4-b]pyrazine scaffold was modified at one end with specific substituents to tune the photoelectrochemical response. The 4-hydroxyphenyl group at C-3 of the target compound serves as a donor or acceptor-modulating substituent, differentiating it from unsubstituted pyrido[3,4-b]pyrazine and other aryl-substituted analogs in terms of absorption onset, molar extinction coefficient, and HOMO–LUMO energy levels.

Photosensitizer Photoelectrochemistry Dye-sensitized solar cells

Prioritized Application Scenarios for 4-{Pyrido[3,4-b]pyrazin-3-yl}phenol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Exploring C-3 Phenolic Pharmacophores

Use 4-{pyrido[3,4-b]pyrazin-3-yl}phenol as a starting scaffold for SAR exploration of kinase inhibitors targeting TRKs, Syk, or cancer-related kinases. The C-3 phenolic OH provides a distinct hydrogen-bonding motif compared to C-5/C-8 aniline-substituted analogs validated in low micromolar kinase panels [1]. This differentiation is critical for programs seeking to overcome resistance or improve selectivity profiles of existing pyrido[3,4-b]pyrazine-based inhibitors, as demonstrated by the Syk inhibitor sovleplenib clinical optimization campaign .

Dye-Sensitized Solar Cell Sensitizer Development: Pyridyl N Position Engineering

Employ the compound as a core acceptor/anchor unit in D–A–π–A organic sensitizers for DSSCs. The phenolic OH at C-3 enables direct conjugation to TiO₂ or can be further functionalized. Based on the class-level evidence that relocating the pyridyl N from an anchor-adjacent to a donor-adjacent position improves PCE from 6.10% to 8.57% [1], researchers should design sensitizers with the pyridyl N positioned adjacent to the donor for maximal efficiency. Pairing with a CPDT π-bridge rather than EDOT can further ensure >5% PCE .

Photoelectrochemical Building Block for Functional Materials

Utilize the compound as a pre-functionalized pyrido[3,4-b]pyrazine scaffold for synthesizing photosensitizers, organic semiconductors, and electroluminescent materials. The patent literature confirms that chemically modified pyrido[3,4-b]pyrazine derivatives exhibit unique photoelectrochemical properties suitable for DSSC photosensitizers [1]. The phenolic OH at C-3 eliminates a synthetic derivatization step, enabling direct incorporation into donor–acceptor architectures with tunable HOMO–LUMO gaps.

GPCR Modulator Probe Development via Substitution at C-3

Exploit the C-3 phenolic substituent for developing GPR6 modulator probes. The substituted pyrido[3,4-b]pyrazine scaffold is patented for GPR6 modulation [1], with relevance to Parkinson's disease and other neurological disorders. The 4-hydroxyphenyl group at C-3 can be elaborated into diverse ether, ester, or carbamate derivatives to optimize GPR6 binding affinity and CNS penetration, leveraging the scaffold's pre-installed hydrogen-bonding functionality.

Quote Request

Request a Quote for 4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.